カダゾリッド

説明

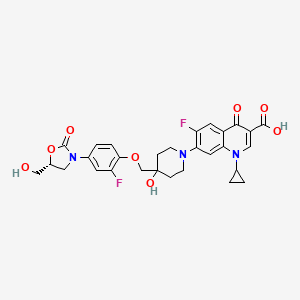

Cadazolid: belongs to the oxazolidinone class of antibiotics and was developed by Actelion Pharmaceuticals Ltd. It specifically targets Clostridium difficile , a bacterium responsible for drug-resistant diarrhea, particularly prevalent among the elderly .

科学的研究の応用

Chemistry:: Research on cadazolid’s chemical properties and interactions is ongoing. Its unique structure and dual pharmacophores make it an intriguing subject for further investigation.

Biology and Medicine:: Cadazolid’s potential applications extend to treating C. difficile-associated diarrhea. further clinical studies are necessary to establish its efficacy and safety.

Industry:: As an antibiotic, cadazolid could find applications in pharmaceuticals and healthcare.

作用機序

Cadazolid inhibits bacterial protein synthesis by targeting ribosomal subunits. This disruption prevents toxin production and spore formation in C. difficile.

生化学分析

Biochemical Properties

Cadazolid inhibits bacterial protein synthesis . It shows potent in vitro activity against C. difficile with a minimum inhibitory concentration (MIC) range of 0.125 to 0.5 μg/ml . Cadazolid binds with its oxazolidinone moiety in a binding pocket in close vicinity of the peptidyl transferase centre (PTC) of the ribosome .

Cellular Effects

Cadazolid has a bactericidal effect against C. difficile isolates, with >99.9% killing in 24 hours . It strongly inhibits de novo toxin A and B formation in stationary-phase cultures of toxigenic C. difficile . Cadazolid also inhibits C. difficile spore formation substantially at growth-inhibitory concentrations .

Molecular Mechanism

Cadazolid inhibits protein synthesis by interfering with the binding of tRNA to the A-site . This suggests that its chemical features can enable the inhibition of linezolid-resistant strains .

Temporal Effects in Laboratory Settings

In time-kill kinetics experiments, cadazolid showed a bactericidal effect against C. difficile isolates, with >99.9% killing in 24 hours . Cadazolid was more bactericidal than vancomycin .

Dosage Effects in Animal Models

In hamster and mouse models for C. difficile-associated diarrhea (CDAD), cadazolid was active, conferring full protection from diarrhea and death with a potency similar to that of vancomycin .

Metabolic Pathways

It is known that Cadazolid works by inhibiting bacterial protein synthesis .

Transport and Distribution

Cadazolid is mostly retained in the gastrointestinal tract after oral administration . The majority of the compound is recovered unchanged in the feces, thus resulting in high concentrations at the site of action (colon) .

Subcellular Localization

Cadazolid binds with its oxazolidinone moiety in a binding pocket in close vicinity of the peptidyl transferase centre (PTC) of the ribosome . This suggests that Cadazolid localizes to the ribosomes within the bacterial cell .

準備方法

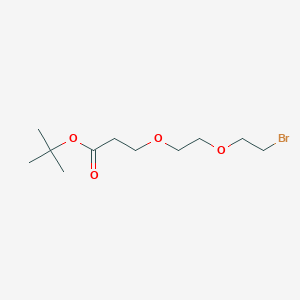

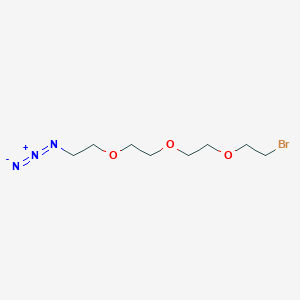

Synthetic Routes:: The synthesis of cadazolid involves combining pharmacophores from both oxazolidinone and fluoroquinolone antibiotics. Unfortunately, detailed synthetic routes are not widely available in the public domain.

Industrial Production:: Specific industrial production methods for cadazolid are proprietary and not disclosed in the literature.

化学反応の分析

Reactions:: Cadazolid is effective against C. difficile due to its inhibition of protein synthesis within the bacteria. This action prevents toxin production and spore formation.

Common Reagents and Conditions:: Unfortunately, specific reagents and conditions for cadazolid reactions are not publicly documented.

Major Products:: The primary outcome of cadazolid’s action is the suppression of C. difficile growth and toxin production.

類似化合物との比較

While cadazolid’s development was promising, it ultimately faced challenges during Phase III clinical trials. Unfortunately, it was discontinued by Actelion . Similar compounds include fidaxomicin and ridinilazole .

特性

IUPAC Name |

1-cyclopropyl-6-fluoro-7-[4-[[2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]-4-hydroxypiperidin-1-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29F2N3O8/c30-21-10-19-23(33(16-1-2-16)13-20(26(19)36)27(37)38)11-24(21)32-7-5-29(40,6-8-32)15-41-25-4-3-17(9-22(25)31)34-12-18(14-35)42-28(34)39/h3-4,9-11,13,16,18,35,40H,1-2,5-8,12,14-15H2,(H,37,38)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFCFMXQTBGXQW-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6CC(OC6=O)CO)F)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6C[C@@H](OC6=O)CO)F)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29F2N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145234 | |

| Record name | Cadazolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1025097-10-2 | |

| Record name | Cadazolid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025097-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadazolid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025097102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadazolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cadazolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CADAZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OEA2UN10Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary mechanism of action of Cadazolid?

A1: Cadazolid primarily acts by inhibiting bacterial protein synthesis. [] It binds to the bacterial 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC), interfering with the formation of peptide bonds and thus blocking protein synthesis. []

Q2: How does Cadazolid's mechanism of action differ from that of Linezolid, another oxazolidinone antibiotic?

A2: While both Cadazolid and Linezolid target bacterial protein synthesis, they exhibit different resistance mechanisms in C. difficile. Research suggests distinct binding sites on the ribosome and different mutations associated with resistance development for each drug. []

Q3: What mutations are associated with Cadazolid resistance in C. difficile?

A3: In vitro studies have identified mutations in ribosomal protein L4 (encoded by the rplD gene), as well as in tra and rmt genes, associated with Cadazolid resistance. [] These genes are involved in various aspects of ribosomal function and translation.

Q4: Does Cadazolid exhibit cross-resistance with other antibiotics?

A4: Studies show no significant cross-resistance between Cadazolid and other antibiotics, including Linezolid, fluoroquinolones, and fidaxomicin. [] This suggests Cadazolid retains activity against strains resistant to these other agents.

Q5: What is the significance of Cadazolid's low systemic exposure?

A5: Cadazolid exhibits minimal systemic absorption and is primarily excreted unchanged in feces. [, ] This results in high concentrations within the intestinal tract, the site of CDI, minimizing systemic side effects and maximizing drug action at the infection site. []

Q6: How does Cadazolid affect C. difficile toxin production?

A6: Unlike metronidazole and vancomycin, Cadazolid potently inhibits the production of both toxin A and toxin B by C. difficile, even at growth-inhibitory concentrations. [] These toxins are major contributors to the pathogenesis of CDI.

Q7: Does Cadazolid impact C. difficile spore formation?

A7: Cadazolid demonstrates significant inhibition of C. difficile spore formation at growth-inhibitory concentrations. [] This effect could potentially contribute to reduced CDI recurrence rates.

Q8: How does Cadazolid affect the gut microbiota compared to vancomycin?

A9: Cadazolid appears to have a more favorable impact on the gut microbiota compared to vancomycin. Studies show less alteration in fecal microbiome composition and diversity in patients treated with Cadazolid compared to those receiving vancomycin. []

Q9: Which specific bacterial groups in the gut microbiota are less affected by Cadazolid compared to vancomycin?

A10: Cadazolid, even at higher doses, demonstrates less impact on Bacteroidetes, Clostridium clusters XIVa and IV compared to vancomycin. [] This suggests a more targeted effect on C. difficile with less disruption of beneficial gut commensals.

Q10: What is the safety profile of Cadazolid based on current research?

A11: Cadazolid appears well-tolerated in clinical trials, with a safety profile comparable to vancomycin. [, ] The most common adverse event reported was headache, with no dose-dependent relationship observed. []

Q11: Does Cadazolid promote the intestinal colonization of vancomycin-resistant enterococci (VRE)?

A12: Research indicates that Cadazolid treatment did not lead to intestinal VRE overgrowth in mice. [] This finding suggests a lower risk of promoting VRE colonization compared to some other antibiotics used for CDI.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。